molecular formula C16H14N4O7S2 B12777089 Benzenesulfonic acid, 4-(4,5-dihydro-3-methyl-5-oxo-4-((4-sulfophenyl)azo)-1H-pyrazol-1-yl)- CAS No. 19910-52-2

Benzenesulfonic acid, 4-(4,5-dihydro-3-methyl-5-oxo-4-((4-sulfophenyl)azo)-1H-pyrazol-1-yl)-

Katalognummer: B12777089
CAS-Nummer: 19910-52-2
Molekulargewicht: 438.4 g/mol
InChI-Schlüssel: RUSUVXHUZYUKCK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Sulfophenyl)-3-methyl-4-(4-sulfophenylazo)-5-pyrazolone is a synthetic organic compound known for its vibrant color and application in various industries. This compound is characterized by the presence of sulfonic acid groups and an azo linkage, which contribute to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Sulfophenyl)-3-methyl-4-(4-sulfophenylazo)-5-pyrazolone typically involves the following steps:

    Diazotization: The process begins with the diazotization of 4-aminobenzenesulfonic acid to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 3-methyl-1-phenyl-2-pyrazolin-5-one under controlled conditions to form the azo compound.

    Sulfonation: The final step involves the sulfonation of the azo compound to introduce the sulfonic acid groups, resulting in the formation of 1-(4-Sulfophenyl)-3-methyl-4-(4-sulfophenylazo)-5-pyrazolone.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Sulfophenyl)-3-methyl-4-(4-sulfophenylazo)-5-pyrazolone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction of the azo linkage can lead to the formation of corresponding amines.

    Substitution: The sulfonic acid groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products:

    Oxidation Products: Sulfonic acid derivatives.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

1-(4-Sulfophenyl)-3-methyl-4-(4-sulfophenylazo)-5-pyrazolone has a wide range of applications in scientific research:

    Chemistry: Used as a dye and indicator in various analytical techniques.

    Biology: Employed in staining procedures for microscopy.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of dyes and pigments for textiles and plastics.

Wirkmechanismus

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The azo linkage and sulfonic acid groups play a crucial role in its binding affinity and reactivity. The exact pathways involved depend on the specific application and target molecule.

Vergleich Mit ähnlichen Verbindungen

  • 1,8-Dihydroxy-2-(4-sulfophenylazo)naphthalene-3,6-disulfonic acid
  • 4,5-Dihydroxy-3-(4-sulfophenylazo)-2,7-naphthalenedisulfonic acid

Uniqueness: 1-(4-Sulfophenyl)-3-methyl-4-(4-sulfophenylazo)-5-pyrazolone is unique due to its specific structural features, such as the presence of both sulfonic acid groups and an azo linkage, which confer distinct chemical properties and reactivity compared to similar compounds.

Eigenschaften

CAS-Nummer

19910-52-2

Molekularformel

C16H14N4O7S2

Molekulargewicht

438.4 g/mol

IUPAC-Name

4-[[3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonic acid

InChI

InChI=1S/C16H14N4O7S2/c1-10-15(18-17-11-2-6-13(7-3-11)28(22,23)24)16(21)20(19-10)12-4-8-14(9-5-12)29(25,26)27/h2-9,15H,1H3,(H,22,23,24)(H,25,26,27)

InChI-Schlüssel

RUSUVXHUZYUKCK-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN(C(=O)C1N=NC2=CC=C(C=C2)S(=O)(=O)O)C3=CC=C(C=C3)S(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.